molecular formula C18H17ClN2O B3034348 [3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methylphenyl)methanone CAS No. 159799-08-3

[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methylphenyl)methanone

Cat. No. B3034348
CAS RN: 159799-08-3
M. Wt: 312.8 g/mol
InChI Key: KTEOADIHRLJFPR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methylphenyl)methanone (hereafter referred to as CPM) is a synthetic compound with a wide range of applications in the scientific community. It has been used in a variety of experiments and research, ranging from pharmaceuticals to drug discovery. CPM is a member of the pyridazinyl family of compounds and has a unique structure that can be used to create a variety of derivatives.

Scientific Research Applications

CPM has been used in a variety of scientific research applications, including drug discovery, pharmaceuticals, and biochemistry. In drug discovery, CPM has been used as a model compound to study the structure-activity relationships of various compounds. In pharmaceuticals, CPM has been used to study the pharmacokinetics and pharmacodynamics of various drugs. In biochemistry, CPM has been used to study the metabolism of various compounds.

Mechanism of Action

The mechanism of action of CPM is not fully understood. However, it is believed to interact with a variety of enzymes and receptors in the body. It is thought to affect the activity of enzymes involved in the metabolism of drugs and other compounds, as well as receptors involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPM are not fully understood. However, it is thought to affect the metabolism of drugs and other compounds, as well as the regulation of cellular processes. It is believed to interact with a variety of enzymes and receptors in the body, which could lead to a variety of physiological effects.

Advantages and Limitations for Lab Experiments

CPM has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. However, CPM also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, it is not very soluble in organic solvents, which can also make it difficult to use in some experiments.

Future Directions

The potential future directions for research involving CPM are numerous. One possible direction is to study the effects of CPM on drug metabolism and cellular processes. Additionally, research could be conducted to explore the potential therapeutic applications of CPM. Other possibilities include further research into the synthesis and structure-activity relationships of CPM, as well as the development of derivatives of CPM for use in various experiments and research.

properties

IUPAC Name

[6-(4-chlorophenyl)-4,5-dihydro-3H-pyridazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-13-4-6-15(7-5-13)18(22)21-12-2-3-17(20-21)14-8-10-16(19)11-9-14/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEOADIHRLJFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methylphenyl)methanone
Reactant of Route 3
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methylphenyl)methanone
Reactant of Route 4
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methylphenyl)methanone
Reactant of Route 5
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methylphenyl)methanone
Reactant of Route 6
[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl](4-methylphenyl)methanone

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